The Unassuming Precursor: A Technical Guide to Ethyl 2-(Hydroxyamino)benzoate
The Unassuming Precursor: A Technical Guide to Ethyl 2-(Hydroxyamino)benzoate
Prepared by: Gemini, Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical overview of Ethyl 2-(hydroxyamino)benzoate, a key chemical intermediate whose significance in modern medicinal chemistry, particularly in the development of novel therapeutics, is becoming increasingly apparent. While its direct applications are limited, its role as a precursor in the synthesis of complex pharmacologically active molecules makes a thorough understanding of its properties and handling essential for researchers in the field.
Chemical Identity and Nomenclature
Ethyl 2-(hydroxyamino)benzoate is a derivative of anthranilic acid, featuring both an ethyl ester and an N-hydroxyamino functional group. Establishing a clear and comprehensive identification of this compound is crucial for accurate literature searching and regulatory compliance.
Table 1: Compound Identification
| Identifier | Value |
| Systematic Name | Ethyl 2-(hydroxyamino)benzoate |
| Synonym | N-hydroxyanthranilic acid ethyl ester |
| CAS Number | 22444-60-8 |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1NO |
| InChI Key | KLYOBKUEBNSIII-UHFFFAOYSA-N |
Note: While the CAS number 22444-60-8 is assigned to this compound, it is important to note that some literature and commercial sources may contain limited information under this identifier.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of Ethyl 2-(hydroxyamino)benzoate are not widely available in the public domain. However, based on its structure and data for analogous compounds, the following properties can be predicted. Researchers should independently verify these properties for their specific samples.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information |
| Appearance | Likely a solid at room temperature. |
| Melting Point | Not reported. Expected to be a crystalline solid. |
| Boiling Point | Not reported. Likely to decompose upon heating. |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. Limited solubility in water is anticipated. |
| pKa | The N-hydroxyamino group will have both acidic and basic character. Specific pKa values are not available. |
Synthesis and Mechanism
The primary route to Ethyl 2-(hydroxyamino)benzoate is through the selective reduction of the corresponding nitro compound, ethyl 2-nitrobenzoate. The choice of reducing agent and reaction conditions is critical to prevent over-reduction to the corresponding aniline (ethyl anthranilate).
Recommended Synthesis Protocol: Zinc-Mediated Reduction
A reliable method for the synthesis of Ethyl 2-(hydroxyamino)benzoate involves the reduction of ethyl 2-nitrobenzoate using zinc powder in the presence of ammonium chloride.[1] This method is advantageous as it is relatively mild and avoids the use of more hazardous or expensive reducing agents.
Reaction Scheme:
Figure 1: Synthesis of Ethyl 2-(hydroxyamino)benzoate.
Experimental Protocol:
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To a stirring solution of ethyl 2-nitrobenzoate (1.0 eq) and ammonium chloride (2.5 eq) in a solvent mixture of tetrahydrofuran (THF) and water (1.2:1 v/v), cool the reaction mixture to 0 °C in an ice bath.
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Slowly add zinc powder (2.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
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Stir the reaction mixture at a temperature between 0 °C and 10 °C for approximately 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, dilute the reaction mixture with water and dichloromethane (DCM).
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Filter the mixture through a pad of celite to remove inorganic solids.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
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Zinc Powder: A mild reducing agent that can selectively reduce the nitro group to a hydroxylamine without significant formation of the corresponding amine.
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Ammonium Chloride: Acts as a proton source in the reaction mixture, facilitating the reduction process.
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THF/Water Solvent System: THF helps to solubilize the organic starting material, while water is necessary for the zinc-mediated reduction to proceed.
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Low Temperature (0-10 °C): This is crucial to control the exothermicity of the reaction and to prevent over-reduction to the aniline byproduct.
Analytical Characterization
Due to the limited availability of published spectra for Ethyl 2-(hydroxyamino)benzoate, the following are predicted characteristic spectral features based on its structure. Researchers should use these as a guide for the interpretation of their own analytical data.
Table 3: Predicted Analytical Data
| Technique | Predicted Features |
| ¹H NMR | - Ethyl Ester Protons: A quartet around 4.3 ppm (CH₂) and a triplet around 1.3 ppm (CH₃).- Aromatic Protons: Four protons in the aromatic region (approx. 7.0-8.0 ppm) exhibiting splitting patterns consistent with a 1,2-disubstituted benzene ring.- N-OH and NH Protons: Broad singlets that may be exchangeable with D₂O. Their chemical shifts can be highly variable depending on the solvent and concentration. |
| ¹³C NMR | - Ester Carbonyl: A signal in the range of 165-170 ppm.- Aromatic Carbons: Six signals in the aromatic region (approx. 115-150 ppm).- Ethyl Ester Carbons: Signals for the CH₂ (around 61 ppm) and CH₃ (around 14 ppm) of the ethyl group. |
| Infrared (IR) | - N-H/O-H Stretching: A broad band in the region of 3200-3400 cm⁻¹.- C=O Stretching (Ester): A strong absorption band around 1700-1720 cm⁻¹.- Aromatic C-H Stretching: Signals just above 3000 cm⁻¹.- Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹. |
| Mass Spec. (MS) | - Molecular Ion (M⁺): A peak at m/z = 181, corresponding to the molecular weight of the compound. |
Applications in Drug Development
The primary and most well-documented application of Ethyl 2-(hydroxyamino)benzoate is as a key intermediate in the synthesis of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors.[1]
Role in HIF Prolyl Hydroxylase Inhibitor Synthesis
HIF is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions, HIF is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF to stabilize and activate the transcription of genes involved in erythropoiesis (red blood cell production), angiogenesis, and other adaptive responses.
HIF prolyl hydroxylase inhibitors are a class of drugs that mimic the hypoxic state by inhibiting PHD enzymes, thereby increasing the levels of HIF. This mechanism is being explored for the treatment of anemia, particularly in patients with chronic kidney disease.
Ethyl 2-(hydroxyamino)benzoate serves as a foundational building block for the synthesis of various quinoline-based and other heterocyclic HIF prolyl hydroxylase inhibitors.[1] The N-hydroxyamino group is a key pharmacophoric element in many of these inhibitors, as it can chelate the iron atom in the active site of the PHD enzyme.
Figure 2: Role of Ethyl 2-(hydroxyamino)benzoate in drug development.
Safety and Handling
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Ethyl 2-(hydroxyamino)benzoate is a valuable, albeit under-characterized, chemical intermediate. Its importance in the synthesis of a new generation of therapeutics, particularly HIF prolyl hydroxylase inhibitors, underscores the need for a comprehensive understanding of its properties. The synthetic protocol and contextual applications provided in this guide are intended to equip researchers with the foundational knowledge required to effectively and safely utilize this compound in their research and development endeavors. It is anticipated that as the therapeutic potential of its derivatives continues to be explored, a more extensive body of literature on this unassuming precursor will emerge.
References
- WO2014102818A1 - Novel quinolone derivatives - Google P
